4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13616817
InChI: InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19(21,22)23/h5-12H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H20BF3O3
Molecular Weight: 364.2 g/mol

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13616817

Molecular Formula: C19H20BF3O3

Molecular Weight: 364.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C19H20BF3O3
Molecular Weight 364.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19(21,22)23/h5-12H,1-4H3
Standard InChI Key KWELKLMDYNYJMK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F

Introduction

Overview of the Compound

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative widely utilized in organic synthesis and material science. Its structure features a dioxaborolane ring substituted with a trifluoromethyl group and phenoxy groups, making it valuable for diverse chemical applications.

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenol .

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry:

  • It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Its boronic ester functionality enhances its stability and reactivity in chemical transformations .

Fluorinated Pharmaceuticals

The trifluoromethyl group contributes to:

  • Improved metabolic stability.

  • Enhanced biological activity of pharmaceutical compounds .

Material Science

This compound aids in:

  • The development of advanced polymers with superior thermal and mechanical properties.

  • Applications in high-performance materials for industrial use .

Analytical Chemistry

It acts as an intermediate for creating analytical standards used in detecting and quantifying substances in complex mixtures .

Safety Information

The compound is classified as hazardous:

  • Inhalation: Harmful if inhaled; may cause respiratory irritation.

  • Skin Contact: Prolonged exposure may lead to irritation.

  • Ingestion: Harmful if swallowed .

First Aid Measures

  • For skin or eye contact: Rinse thoroughly with water for at least 15 minutes.

  • In case of inhalation: Move to fresh air and seek medical attention if symptoms persist.

Structural Analysis

The compound's structure was confirmed using advanced techniques:

  • NMR Spectroscopy (1H and 13C): Provides detailed insights into the molecular framework.

  • Mass Spectrometry (MS): Confirms the molecular weight and composition .

Biological Relevance

While primarily used in synthetic chemistry, the trifluoromethyl group suggests potential for bioactive molecule development due to its ability to modulate pharmacokinetic properties .

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